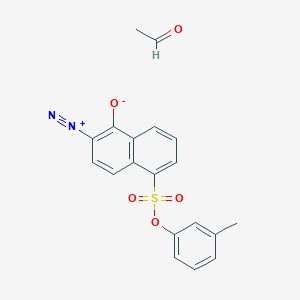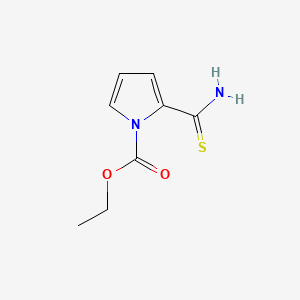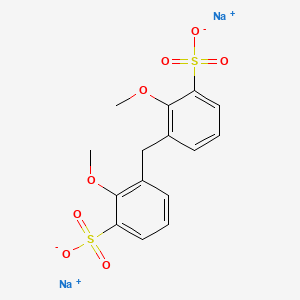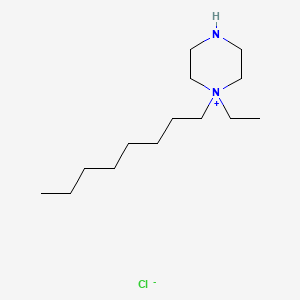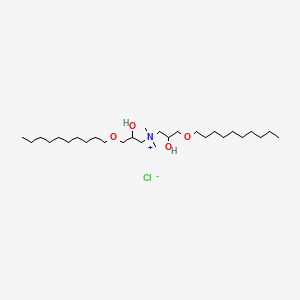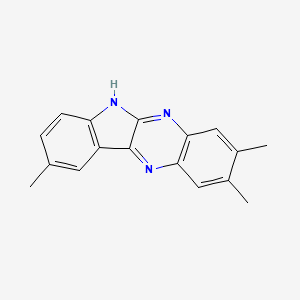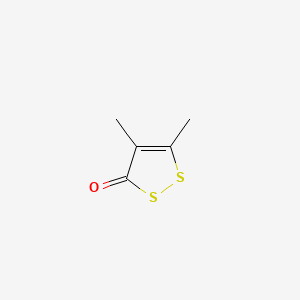
2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 283-327-3 is identified as 2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide typically involves the protection of hydroxyl groups in glucose followed by iodination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. This would involve the use of industrial reactors and purification systems to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions
2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles.
Deprotection Reactions: The trimethylsilyl groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols.
Deprotection Reactions: Conditions often involve the use of acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido-glucose derivatives.
Deprotection Reactions: The major product is the free glucose derivative.
科学研究应用
2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify glucose derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide involves its ability to act as a protected glucose derivative. The trimethylsilyl groups protect the hydroxyl groups, allowing for selective reactions at the iodide position. Upon deprotection, the free glucose can participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetrakis-O-(trimethylsilyl)-beta-D-glucopyranosyl iodide
- 2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-mannopyranosyl iodide
Uniqueness
2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide is unique due to its specific configuration and the protective trimethylsilyl groups, which make it a valuable intermediate in synthetic chemistry. Its ability to undergo selective reactions while protecting the hydroxyl groups sets it apart from other similar compounds .
属性
CAS 编号 |
84604-47-7 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
2-methyl-1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C13H22O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h6,9,11H,7-8H2,1-5H3 |
InChI 键 |
WIAFBAKTXDPMOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(CC(C1)(C)C)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



